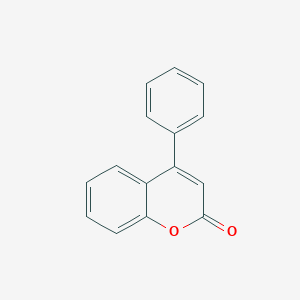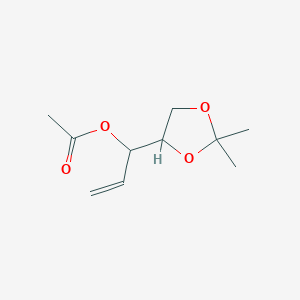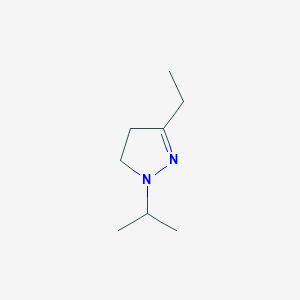
2-Pyrazoline, 3-ethyl-1-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline, 3-ethyl-1-isopropyl- is a heterocyclic organic compound with a chemical formula C9H14N2. It belongs to the pyrazoline family of compounds and has gained significant attention in recent years due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
2-Pyrazoline, 3-ethyl-1-isopropyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline, 3-ethyl-1-isopropyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to exhibit significant antioxidant activity, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-Pyrazoline, 3-ethyl-1-isopropyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Pyrazoline, 3-ethyl-1-isopropyl- in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Pyrazoline, 3-ethyl-1-isopropyl-. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Conclusion:
In conclusion, 2-Pyrazoline, 3-ethyl-1-isopropyl- is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl- can be achieved through the reaction of 3-ethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate. This reaction leads to the formation of 2-Pyrazoline, 3-ethyl-1-isopropyl- with a yield of approximately 85%. The purity of the compound can be further improved through recrystallization.
Propiedades
Número CAS |
18631-72-6 |
|---|---|
Nombre del producto |
2-Pyrazoline, 3-ethyl-1-isopropyl- |
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
5-ethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
UMSXSCVFMDGXJU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(CC1)C(C)C |
SMILES canónico |
CCC1=NN(CC1)C(C)C |
Sinónimos |
3-Ethyl-1-isopropyl-2-pyrazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




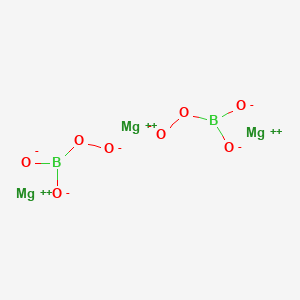


![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

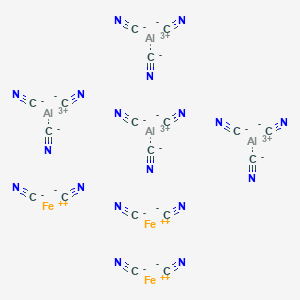
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
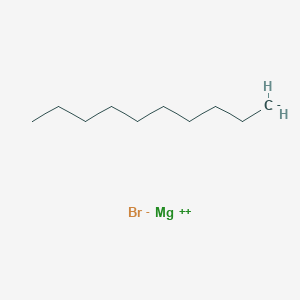
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
